7-Nitro-3,4-benzocoumarin
Overview
Description
7-Nitro-3,4-benzocoumarin is a chemical compound belonging to the class of benzo[c]chromen-6-ones. The nitro group attached to the benzo[c]chromen-6-one core enhances its reactivity and potential for further chemical modifications .
Mechanism of Action
Mode of Action
Coumarins, a class of compounds to which 7-nitro-3,4-benzocoumarin belongs, are known to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (uv) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are known to play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and ph detection .
Result of Action
Coumarins are known for their potential therapeutic profile, and researchers have been intrigued for decades to tune this moiety according to their needs .
Biochemical Analysis
Biochemical Properties
3-Nitro-6H-benzo[c]chromen-6-one plays a significant role in various biochemical reactions. It has been studied for its interactions with several enzymes and proteins. One notable interaction is with phosphodiesterase II, where derivatives of 6H-benzo[c]chromen-6-one have shown inhibitory potential . The nitro group in 3-Nitro-6H-benzo[c]chromen-6-one may enhance its binding affinity to the active site of the enzyme, leading to inhibition. Additionally, this compound may interact with other biomolecules such as DNA and RNA, potentially affecting their stability and function.
Cellular Effects
The effects of 3-Nitro-6H-benzo[c]chromen-6-one on various cell types and cellular processes have been explored in several studies. This compound has demonstrated cytotoxic effects towards certain cancer cell lines, such as human leukemia cells of the HL-60 line . It has been observed to inhibit cell proliferation and induce apoptosis in these cells. Furthermore, 3-Nitro-6H-benzo[c]chromen-6-one may influence cell signaling pathways, gene expression, and cellular metabolism, potentially leading to alterations in cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 3-Nitro-6H-benzo[c]chromen-6-one involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, such as phosphodiesterase II, leading to inhibition of enzyme activity . The nitro group in 3-Nitro-6H-benzo[c]chromen-6-one may form hydrogen bonds or electrostatic interactions with amino acid residues in the enzyme’s active site, stabilizing the inhibitor-enzyme complex. Additionally, 3-Nitro-6H-benzo[c]chromen-6-one may affect gene expression by interacting with transcription factors or DNA, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-6H-benzo[c]chromen-6-one may change over time due to factors such as stability and degradation. This compound has been observed to be relatively stable under standard laboratory conditions, but its stability may decrease over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that 3-Nitro-6H-benzo[c]chromen-6-one can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 3-Nitro-6H-benzo[c]chromen-6-one vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, 3-Nitro-6H-benzo[c]chromen-6-one may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
3-Nitro-6H-benzo[c]chromen-6-one is involved in several metabolic pathways. It may undergo biotransformation by enzymes such as cytochrome P450, leading to the formation of metabolites with altered biological activities . The nitro group in 3-Nitro-6H-benzo[c]chromen-6-one can be reduced to an amino group, which may further participate in conjugation reactions with glutathione or other cofactors. These metabolic transformations can affect the compound’s bioavailability, efficacy, and toxicity.
Transport and Distribution
The transport and distribution of 3-Nitro-6H-benzo[c]chromen-6-one within cells and tissues are influenced by various factors. This compound may be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, 3-Nitro-6H-benzo[c]chromen-6-one can interact with binding proteins, which may affect its localization and accumulation in specific cellular compartments. The distribution of 3-Nitro-6H-benzo[c]chromen-6-one in tissues may also be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 3-Nitro-6H-benzo[c]chromen-6-one can impact its activity and function. This compound may be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . In the nucleus, 3-Nitro-6H-benzo[c]chromen-6-one may interact with DNA or transcription factors, influencing gene expression. In the mitochondria, it may affect mitochondrial function and energy metabolism, potentially leading to changes in cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 7-Nitro-3,4-benzocoumarin involves the reaction of biphenyl-2-carboxylic acid with potassium peroxydisulfate and silver nitrate in a mixture of water and acetonitrile . The reaction is carried out at 50°C for 27 hours, followed by extraction with dichloromethane and purification through silica gel chromatography .
Industrial Production Methods
the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
7-Nitro-3,4-benzocoumarin undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-Amino-6H-benzo[c]chromen-6-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzo[c]chromen-6-one derivatives.
Scientific Research Applications
7-Nitro-3,4-benzocoumarin has several scientific research applications:
Medicinal Chemistry: It is used as a precursor for synthesizing potential phosphodiesterase II inhibitors, which have applications in treating neurodegenerative diseases.
Biological Studies: The compound and its derivatives are studied for their biological activities, including antioxidant, antitumor, and anti-inflammatory properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
6H-Benzo[c]chromen-6-one: The parent compound without the nitro group.
3,8-Dihydroxy-6H-benzo[c]chromen-6-one: A hydroxylated derivative with different biological activities.
Urolithins: Hydroxylated benzo[c]chromen-6-one derivatives known for their cognitive-enhancing properties.
Uniqueness
7-Nitro-3,4-benzocoumarin is unique due to the presence of the nitro group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable compound for synthesizing a wide range of derivatives with diverse biological activities and applications .
Properties
IUPAC Name |
3-nitrobenzo[c]chromen-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO4/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)18-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGYGQPIDANWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)[N+](=O)[O-])OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216603 | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-64-8 | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006638648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC48270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40216603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Nitro-3,4-benzocoumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Nitro-6H-dibenzo(b,d)pyran-6-one | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8AG8EV4H44 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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